CTPI-2

Description

Properties

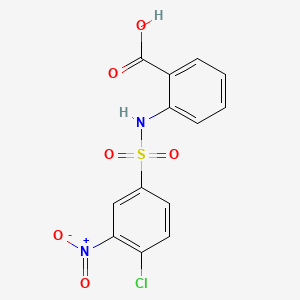

IUPAC Name |

2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTHPOSQGFJTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8070968 | |

| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68003-38-3 | |

| Record name | 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68003-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068003383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8070968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-CHLORO-3-NITROPHENYL)SULFONYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68P7TR4ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of SLC25A1 in Glycolysis: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Solute Carrier Family 25 Member 1 (SLC25A1), also known as the mitochondrial citrate carrier (CIC), plays a pivotal and multifaceted role in the regulation of glycolysis. Primarily, it functions as the main transporter of citrate from the mitochondrial matrix to the cytosol.[1] This transport process is a critical nexus between mitochondrial oxidative phosphorylation and cytosolic metabolic pathways. Cytosolic citrate exerts a direct allosteric inhibitory effect on phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis, thereby providing a crucial feedback mechanism to modulate glycolytic flux in response to cellular energy status.[2][3][4] Furthermore, the exported citrate is a key source of cytosolic acetyl-CoA, which is essential for de novo lipogenesis and can influence cellular signaling and epigenetics.[1][5] The dysregulation of SLC25A1 has been implicated in various pathologies, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[5][6] This guide provides an in-depth technical overview of the role of SLC25A1 in glycolysis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

The Core Function of SLC25A1 in Cellular Metabolism

SLC25A1 is a protein located on the inner mitochondrial membrane responsible for the electroneutral exchange of mitochondrial citrate for cytosolic malate.[1] This function is central to several key metabolic processes:

-

Regulation of Glycolysis: By controlling the cytosolic concentration of citrate, SLC25A1 directly influences the activity of PFK1. High levels of cytosolic citrate signal an energy-replete state, leading to the inhibition of PFK1 and a subsequent reduction in the rate of glycolysis.[2][3]

-

Fatty Acid and Sterol Synthesis: In the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA and oxaloacetate. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol.[1]

-

Redox Homeostasis: The transport of citrate and its subsequent metabolism in the cytosol are linked to the production of NADPH, which is crucial for maintaining cellular redox balance.[7]

Quantitative Impact of SLC25A1 on Glycolysis

The inhibition or knockdown of SLC25A1 has been shown to have a significant and context-dependent impact on glycolytic metabolism. The following tables summarize key quantitative findings from various studies.

| Cell Line/Model | SLC25A1 Manipulation | Key Glycolytic Changes | Reference |

| H1299 (NSCLC) | Treatment with CTPI-2 (SLC25A1 inhibitor) | Increased Extracellular Acidification Rate (ECAR) and lactate levels in 2D cultures. | [8] |

| H1299 (NSCLC) spheres (CSCs) | Treatment with this compound | Diminished ECAR and lactic acid levels. | [9] |

| MOLM13 and Kasumi-1 (AML) | CRISPR-Cas9 knockout of SLC25A1 | Significantly lower glycolysis. | [10] |

| H460 (NSCLC) | CRISPR/Cas9 knockout of SLC25A1 | Accumulation of lactate. | [11] |

| High-Fat Diet-fed Mice | Treatment with this compound | Decreased levels of lactate in the liver and serum due to reduced glycolysis. | [12] |

Signaling Pathways Involving SLC25A1 and Glycolysis

The expression and activity of SLC25A1 are regulated by a complex network of signaling pathways, which in turn are interconnected with the control of glycolysis.

Upstream Regulation of SLC25A1

Several transcription factors and signaling pathways have been identified to regulate the expression of the SLC25A1 gene:

-

SREBP1 (Sterol Regulatory Element-Binding Protein 1): A key regulator of lipogenesis, SREBP1 can upregulate SLC25A1 expression to provide the necessary citrate for fatty acid synthesis.

-

HIF1α (Hypoxia-Inducible Factor 1α): Under hypoxic conditions, HIF1α can promote the expression of SLC25A1, contributing to the metabolic adaptations of cancer cells.[13]

-

p53: The tumor suppressor p53 has been shown to suppress the transcription of SLC25A1.[13]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In response to inflammatory stimuli like TNFα, NF-κB can induce the expression of SLC25A1.[14]

-

AMPK (AMP-activated protein kinase): As a central energy sensor, AMPK can influence metabolic pathways, and there is evidence suggesting a potential link to SLC25A1 regulation, although the direct mechanisms are still under investigation.[15]

Downstream Effects of SLC25A1 on Glycolysis

The primary downstream effect of SLC25A1 on glycolysis is mediated by the transport of citrate into the cytosol.

Experimental Protocols for Studying SLC25A1 and Glycolysis

A variety of experimental techniques are employed to investigate the role of SLC25A1 in glycolytic metabolism. Below are overviews of key protocols.

Seahorse XF Extracellular Flux Analysis

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

a) Mito Stress Test:

-

Objective: To assess mitochondrial function.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Prepare a sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Replace cell culture medium with Seahorse XF assay medium.

-

Incubate at 37°C in a non-CO2 incubator.

-

Run the assay on a Seahorse XF Analyzer.

-

-

Key Parameters Measured: Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

b) Glycolytic Rate Assay:

-

Objective: To measure the rate of glycolysis.

-

Procedure:

-

Seed cells as in the Mito Stress Test.

-

Prepare a sensor cartridge with sequential injections of rotenone/antimycin A and 2-deoxyglucose (2-DG, a glycolysis inhibitor).

-

Replace cell culture medium with Seahorse XF assay medium.

-

Incubate and run the assay.

-

-

Key Parameters Measured: Basal glycolysis and compensatory glycolysis.

Metabolic Flux Analysis using Stable Isotope Tracing

This powerful technique allows for the quantitative analysis of metabolic pathways by tracking the incorporation of isotopically labeled substrates (e.g., 13C-glucose) into downstream metabolites.

-

Objective: To determine the relative and absolute flux through metabolic pathways, including glycolysis and the TCA cycle.

-

Procedure:

-

Culture cells in a medium containing a 13C-labeled substrate.

-

After a defined period, quench metabolism and extract intracellular metabolites.

-

Analyze the isotopic labeling patterns of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Use computational models to calculate metabolic fluxes.

-

Western Blotting for Glycolytic Enzymes

-

Objective: To determine the protein expression levels of key glycolytic enzymes (e.g., HK2, PFK1, PKM2) in response to SLC25A1 manipulation.

-

Procedure:

-

Lyse cells and quantify total protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the glycolytic enzymes of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Quantification of Glycolytic Intermediates by LC-MS/MS

-

Objective: To measure the absolute or relative abundance of glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, pyruvate, lactate).

-

Procedure:

-

Rapidly quench cellular metabolism and extract metabolites.

-

Separate metabolites using liquid chromatography.

-

Detect and quantify metabolites using tandem mass spectrometry.[16]

-

Use internal standards for absolute quantification.

-

Implications for Drug Development

The central role of SLC25A1 in linking glycolysis and mitochondrial metabolism, particularly in cancer, makes it a compelling target for therapeutic development.[6] Small molecule inhibitors of SLC25A1, such as this compound, have shown promise in preclinical models by limiting the metabolic plasticity of cancer cells and cancer stem cells.[17][18][19] By disrupting the ability of cancer cells to adapt their metabolism, SLC25A1 inhibitors may sensitize them to other therapies or inhibit their growth and survival. Further research into the development of potent and specific SLC25A1 inhibitors is a promising avenue for novel anti-cancer and anti-metabolic disease therapies.

References

- 1. A comprehensive analysis of SLC25A1 expression and its oncogenic role in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Oncogenic KRASG12D reprograms lipid metabolism by upregulating SLC25A1 to drive pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC25A1 promotes tumor growth and survival by reprogramming energy metabolism in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mitochondrial Citrate Carrier (SLC25A1) Sustains Redox Homeostasis and Mitochondrial Metabolism Supporting Radioresistance of Cancer Cells With Tolerance to Cycling Severe Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. surf.rutgers.edu [surf.rutgers.edu]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A key role of the mitochondrial citrate carrier (SLC25A1) in TNFα- and IFNγ-triggered inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

The Molecule CTPI-2: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CTPI-2 is a third-generation, selective inhibitor of the mitochondrial citrate carrier, also known as solute carrier family 25 member 1 (SLC25A1). By targeting this crucial transporter, this compound modulates fundamental cellular processes, including metabolism and inflammation, demonstrating significant therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Mechanism of Action

This compound exerts its biological effects by binding to SLC25A1 with a dissociation constant (KD) of 3.5 μM, thereby inhibiting the transport of citrate from the mitochondria to the cytosol.[1][2] This blockade of citrate export is the primary upstream event that triggers a cascade of downstream signaling alterations.

Downstream Signaling Pathways

The inhibition of mitochondrial citrate export by this compound leads to significant reprogramming of cellular metabolism and inflammatory responses. The key affected pathways are detailed below.

Metabolic Reprogramming

This compound's primary impact is on cellular metabolism, affecting glycolysis, lipogenesis, and gluconeogenesis.

By inhibiting SLC25A1, this compound limits the metabolic plasticity of cancer stem cells.[1] It also leads to the inhibition of the glucose transporter GLUT4, a downstream target of PPARγ signaling.[1]

This compound significantly rewires the lipogenic program and inhibits the expression of gluconeogenic genes.[3] This is achieved through the reduction of the cytosolic acetyl-CoA pool, a critical building block for fatty acid synthesis, and by blunting the signaling of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid and glucose metabolism.[3][4]

PPARγ Signaling Pathway

This compound has been shown to blunt signaling from PPARγ.[3] This nuclear receptor is a master regulator of adipogenesis, lipid metabolism, and inflammation.[5] Downregulation of PPARγ and its target genes, such as CEBPα1, CEBPα2, and GLUT4, has been observed following this compound treatment.[6]

Inflammatory Signaling

This compound exhibits potent anti-inflammatory properties by modulating cytokine production and macrophage polarization.[7] In preclinical models of NASH, this compound treatment leads to a reduction in pro-inflammatory cytokines such as IL-6 and TNFα, and an increase in anti-inflammatory cytokines like IL-4 and IL-10.[7] This shift in the cytokine profile is associated with reduced inflammatory macrophage infiltration in the liver and adipose tissue.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

| Parameter | Value | Context | Reference |

| Binding Affinity (KD) | 3.5 μM | Binding to SLC25A1 | [1][2] |

| In Vivo Dosage (NSCLC) | 26 mg/kg | Intraperitoneal injection in mice | [1] |

| In Vivo Dosage (NASH) | 50 mg/kg | Intraperitoneal injection in mice | [1] |

Table 1: Key Pharmacological Parameters of this compound

| Cytokine | Effect of this compound | Model System | Reference |

| IL-6 | Decrease | High-fat diet-fed mice (NASH model) | [7] |

| TNFα | Decrease | High-fat diet-fed mice (NASH model) | [7] |

| IL-4 | Increase | High-fat diet-fed mice (NASH model) | [7] |

| IL-10 | Increase | High-fat diet-fed mice (NASH model) | [7] |

Table 2: Effect of this compound on Circulating Cytokine Levels

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Western Blotting for Protein Expression Analysis

This protocol is adapted from standard western blotting procedures and can be used to assess the expression levels of proteins in the this compound signaling pathways.

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and duration.

-

Wash cells with ice-cold 1X PBS.

-

Lyse cells in 1X SDS sample buffer.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of genes regulated by this compound.

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

-

In Vivo Studies in a NAFLD/NASH Mouse Model

This protocol describes the use of a high-fat diet (HFD)-induced model of NAFLD/NASH to evaluate the therapeutic efficacy of this compound.

-

Animal Model:

-

Use C57BL/6J mice.

-

Feed the mice a high-fat diet (e.g., 60% kcal from fat) to induce NAFLD/NASH.

-

-

This compound Administration:

-

Administer this compound at a dose of 50 mg/kg via intraperitoneal injection on alternate days.

-

-

Metabolic Phenotyping:

-

Monitor body weight and food intake regularly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

-

-

Biochemical Analysis:

-

Collect blood samples to measure serum levels of lipids, liver enzymes (ALT, AST), and cytokines.

-

-

Histological Analysis:

-

Harvest liver and adipose tissue for histological examination (e.g., H&E staining, Oil Red O staining) to assess steatosis, inflammation, and fibrosis.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key downstream signaling pathways of this compound.

Caption: this compound's impact on core metabolic pathways.

Caption: this compound's modulation of inflammatory signaling.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action targeting the mitochondrial citrate carrier SLC25A1. Its ability to modulate fundamental metabolic and inflammatory pathways underscores its potential for treating a range of diseases, from metabolic disorders like NAFLD/NASH to various cancers. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and to design future studies aimed at elucidating its full clinical potential.

References

Investigating the Anti-Tumor Properties of CTPI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier SLC25A1, has emerged as a promising agent with potent anti-tumor properties, particularly against cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the core findings related to this compound's mechanism of action, its efficacy in preclinical models of non-small cell lung cancer (NSCLC), and detailed protocols for key experimental procedures. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

The metabolic reprogramming of cancer cells is a critical hallmark of malignancy, enabling sustained proliferation and survival. A key player in this process is the mitochondrial citrate carrier, SLC25A1, which facilitates the transport of citrate from the mitochondria to the cytosol. Cytosolic citrate is a vital precursor for the synthesis of fatty acids and cholesterol and plays a role in cellular redox homeostasis. Cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis, exhibit a distinct metabolic phenotype often characterized by a reliance on mitochondrial metabolism.

This compound is a selective inhibitor of SLC25A1 that has demonstrated significant anti-tumor activity by targeting the metabolic plasticity of CSCs. This document serves as a technical resource for researchers investigating the therapeutic application of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of the mitochondrial citrate carrier, SLC25A1.[1][2][3][4][5][6] This inhibition disrupts the export of citrate from the mitochondria, leading to a cascade of downstream effects that preferentially impact cancer cells, and in particular, cancer stem cells.

Targeting Metabolic Plasticity in Cancer Stem Cells

CSCs often rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy production. By inhibiting SLC25A1, this compound disrupts the tricarboxylic acid (TCA) cycle and impairs mitochondrial respiration.[2][7] This metabolic disruption is particularly detrimental to CSCs, which are less able to compensate by upregulating glycolysis.[2] In contrast, non-CSC cancer cells in a monolayer culture may exhibit a compensatory increase in glycolysis upon mitochondrial inhibition, a metabolic flexibility that is limited in CSCs.[2]

Modulation of Downstream Signaling Pathways

The inhibition of SLC25A1 by this compound has been shown to impact several key signaling pathways:

-

Glycolysis: this compound is a unique regulator of glycolysis, limiting the metabolic adaptability of CSCs.[3][4][5][6]

-

PPARγ Pathway: this compound has been shown to inhibit PPARγ and its downstream target, the glucose transporter GLUT4.[4][5][6]

-

NF-κB Signaling: The expression of SLC25A1 is induced by inflammatory signals through the activation of NF-κB and STAT1. By inhibiting SLC25A1, this compound may indirectly modulate the inflammatory tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.

| Parameter | Value | Description | Source |

| Binding Affinity (Kd) | 3.5 μM | Dissociation constant for human SLC25A1. | [1][3][4][5][6] |

| IC50 (H1299 Cells) | < 10 μM | Anti-proliferative activity in an SLC25A1-dependent manner. | [1] |

| In Vitro Sphere Formation Inhibition (Patient-Derived NSCLC Cells) | 10 - 50 μM | Effective concentration range for inhibiting the self-renewal of cancer stem cells from patient-derived tumors (T1, T2, T3). | [1] |

| In Vivo Efficacy (NSCLC Xenograft) | 26 mg/kg | Dosage administered intraperitoneally that inhibits tumor growth in mouse models. | [1][4][5][6] |

| Cell Line/Model | Assay | Effect of this compound | Source |

| H1299 (NSCLC) | Proliferation Assay | Inhibition of proliferation in an SLC25A1-dependent manner. | [8] |

| Patient-Derived NSCLC (T1, T2, T3) | Sphere Formation Assay | Inhibition of self-renewal and sphere-forming capacity. | [2] |

| Patient-Derived NSCLC (T1, T2, T4) | Combination Therapy | Re-sensitization to Cisplatin. | [8] |

| NSCLC CSC Spheres | Mitochondrial Respiration (OCR) | Decrease in Oxygen Consumption Rate. | [9] |

| NSCLC 2D Cultures | Glycolysis (ECAR) | Induction of Extracellular Acidification Rate. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-tumor properties.

Cell Culture and Patient-Derived Cells

-

Cell Lines: The human non-small cell lung cancer cell line H1299 is commonly used.

-

Patient-Derived Cells: Tumor cells (T1, T2, T3) are isolated from patient-derived xenografts (PDXs) and maintained in appropriate culture conditions. T1 tumors are described as not harboring "targetable" mutations, while T2 tumors carry the L858R/T790M EGFR mutation.[2]

Sphere Formation Assay for Cancer Stem Cell Enrichment

This assay is used to assess the self-renewal capacity of CSCs.

Materials:

-

DMEM/F12 medium

-

B-27 supplement

-

Human epidermal growth factor (hEGF)

-

Basic fibroblast growth factor (bFGF)

-

Penicillin-Streptomycin

-

Ultra-low attachment plates

Protocol:

-

Prepare a single-cell suspension from the desired cancer cell line or patient-derived tumor tissue.

-

Count the viable cells using a hemocytometer or automated cell counter.

-

Resuspend the cells in Sphere Formation Media (DMEM/F12 supplemented with B-27, hEGF, and bFGF) at a concentration of approximately 2000 cells/mL.

-

Plate 250 µL of the cell suspension into each well of a 24-well ultra-low attachment plate, resulting in 500 cells per well.

-

Incubate the plates in a humidified incubator at 37°C and 5% CO2.

-

Monitor sphere formation over 7-10 days. The number and size of the spheres can be quantified using an inverted microscope.

In Vivo Patient-Derived Xenograft (PDX) Model

This model is used to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Patient-derived NSCLC cells (e.g., T1)

-

This compound

-

Vehicle control (e.g., DMSO, corn oil)

-

Cisplatin (for combination studies)

Protocol:

-

Inject patient-derived NSCLC cells (e.g., 1 x 106 cells) subcutaneously into the flanks of immunocompromised mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3).

-

Randomize mice into treatment and control groups.

-

Prepare this compound for injection by dissolving it in a suitable vehicle.

-

Administer this compound intraperitoneally at a dose of 26 mg/kg on a specified schedule (e.g., daily or every other day).[1][4][5][6]

-

For combination studies, administer cisplatin according to an established protocol.

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Seahorse XF Extracellular Flux Analysis

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Protocol:

-

Seed cancer cells in a Seahorse XF96 cell culture microplate and allow them to adhere.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) and the compound of interest (this compound).

-

Perform the assay in a Seahorse XF96 analyzer, which measures real-time changes in oxygen and proton concentrations.

-

Analyze the data to determine key parameters of mitochondrial function and glycolysis, such as basal respiration, ATP production-coupled respiration, maximal respiration, and basal glycolysis.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., SLC25A1, and downstream targets) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-tumor activity of this compound.

Conclusion

This compound represents a novel therapeutic strategy that targets the metabolic vulnerabilities of cancer cells, particularly the highly resilient cancer stem cell population. Its ability to inhibit SLC25A1, disrupt mitochondrial metabolism, and re-sensitize resistant tumors to conventional therapies underscores its potential as a valuable addition to the anti-cancer armamentarium. The data and protocols presented in this guide are intended to support further research and development of this compound as a promising anti-tumor agent. Further investigation into its efficacy across a broader range of cancer types and in combination with other targeted therapies is warranted.

References

- 1. cenmed.com [cenmed.com]

- 2. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound | CAS#:68003-38-3 | Chemsrc [chemsrc.com]

- 7. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. caymanchem.com [caymanchem.com]

The Impact of CTPI-2 on Cancer Stem Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CTPI-2, a novel inhibitor of the mitochondrial citrate carrier SLC25A1, on the metabolic landscape of cancer stem cells (CSCs). By targeting a critical node in cellular metabolism, this compound presents a promising therapeutic strategy to eradicate the resilient CSC population that drives tumor progression, therapy resistance, and relapse. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting SLC25A1-Mediated Mitochondrial Metabolism

This compound exerts its anti-cancer effects by specifically inhibiting the mitochondrial citrate carrier, SLC25A1 (also known as CIC).[1][2] SLC25A1 is a key transporter that facilitates the export of citrate from the mitochondria to the cytosol in exchange for malate.[1] In cancer stem cells, which often rely on oxidative phosphorylation (OXPHOS) for energy production, SLC25A1's function is crucial for maintaining mitochondrial homeostasis and supporting biosynthetic processes.[3][4]

The inhibition of SLC25A1 by this compound disrupts several critical metabolic pathways within CSCs:

-

Inhibition of Mitochondrial Respiration: By blocking citrate export, this compound impairs the replenishment of TCA cycle intermediates, leading to a reduction in mitochondrial respiration and ATP production.[5][6]

-

Induction of Oxidative Stress: The disruption of the TCA cycle and electron transport chain leads to the accumulation of reactive oxygen species (ROS), creating a state of oxidative stress that is detrimental to CSC survival and self-renewal.[3][6]

-

Alteration of Redox Balance: this compound treatment has been shown to increase the NAD+/NADH and NADP+/NADPH ratios, indicating a shift towards a more oxidative cellular environment.[7]

-

Limiting Metabolic Plasticity: While many cancer cells can compensate for mitochondrial inhibition by upregulating glycolysis, this compound uniquely appears to prevent this metabolic switch in CSCs, effectively creating a bioenergetic crisis.[3][5]

Quantitative Effects of this compound on Cancer Stem Cell Metabolism

The following tables summarize the quantitative data from key studies investigating the impact of this compound on various metabolic parameters in cancer stem cells.

Table 1: Effect of this compound on Mitochondrial Respiration and Viability

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Basal Respiration | NCI-H460 | 200 µM this compound | Significant decrease | [7] |

| Mitochondrial Respiration | CSC spheres | This compound | Inhibition | [5] |

| ATP Production | Liver CSCs (T3A-A3) | This compound | Significant decrease | [6] |

| Cell Proliferation | NCI-H460 | 200 µM this compound | Reduction | [7] |

| Self-renewal/Sphere-forming capacity | NSCLC CSCs | This compound | Inhibition | [5] |

Table 2: Impact of this compound on Cellular Metabolites and Redox State

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Fumarate, Malate, Succinate Levels | NSCLC cells | This compound | Stark reversion of SLC25A1-induced increase | [5] |

| NAD+/NADH Ratio | NCI-H460 | 200 µM this compound | Increased | [7] |

| NADP+/NADPH Ratio | NCI-H460 | 200 µM this compound | Increased | [7] |

| Extracellular Acidification Rate (ECAR) | 2D NSCLC cultures | This compound | Induced | [5] |

| Lactate Levels | 2D NSCLC cultures | This compound | Induced | [5] |

| Phosphofructokinase (PFK) Activity | Monolayer cultures | This compound | Enhanced | [5] |

| Phosphofructokinase (PFK) Activity | CSC spheres | This compound | Reduced | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| NSCLC sphere-derived xenografts | This compound | More effective inhibition of tumor growth compared to monolayer-derived tumors | [5] |

| NSCLC xenografts (combination therapy) | This compound + Cisplatin | Significant extension of tumor doubling times and tumor regression | [5] |

| In vivo models of NSCLC | 26 mg/kg this compound (i.p.) | Inhibition of tumor growth | [8] |

Key Experimental Protocols

This section details the methodologies used in the cited research to evaluate the effects of this compound.

Cancer Stem Cell Culture (Sphere Formation Assay)

-

Objective: To enrich for and culture cancer stem cells, which have the ability to form three-dimensional spheroids in non-adherent conditions.

-

Protocol:

-

Single cells are plated at a low density in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates or flasks.

-

Cells are cultured for a period of 7-14 days to allow for the formation of spheres.

-

The number and size of the spheres are quantified as a measure of self-renewal capacity.

-

For serial passaging, spheres are collected, dissociated into single cells, and re-plated under the same conditions.

-

Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

-

Objective: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Protocol:

-

Cells are seeded in a Seahorse XF microplate.

-

After adherence, the culture medium is replaced with a specialized assay medium.

-

The microplate is placed in the Seahorse XF Analyzer, which sequentially injects different metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

OCR and ECAR are measured in real-time.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Cancer cells (either from monolayer culture or CSC spheres) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in cancer stem cells.

Caption: Experimental workflow for evaluating this compound's effect on CSCs.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against cancer stem cells. By exploiting the metabolic vulnerabilities of CSCs, specifically their reliance on SLC25A1-mediated mitochondrial metabolism, this compound offers a novel strategy to overcome therapy resistance and prevent tumor recurrence.[3][5] The data presented in this guide underscore the potent and specific effects of this compound on CSC metabolism, viability, and self-renewal.

Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of this compound with conventional chemotherapies and other targeted agents to enhance anti-tumor efficacy.[5] The synthetic lethality observed with cisplatin and EGFR inhibitors is a promising avenue for clinical translation.[5]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Clinical Translation: Advancing this compound through preclinical and clinical trials to evaluate its safety and efficacy in cancer patients.

This technical guide provides a solid foundation for understanding the multifaceted impact of this compound on cancer stem cell metabolism. The detailed data, protocols, and pathway diagrams are intended to facilitate further research and accelerate the development of this promising therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Mitochondrial Function to Treat Quiescent Tumor Cells in Solid Tumors [mdpi.com]

- 5. The mitochondrial citrate carrier, SLC25A1, drives stemness and therapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel SLC25A1 inhibitor, parthenolide, suppresses the growth and stemness of liver cancer stem cells with metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Role of CTPI-2 in Reverting Hepatic Steatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), is a growing global health concern. There is a critical need for therapeutic agents that can effectively reverse the accumulation of fat in the liver. CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has emerged as a promising candidate for the treatment of NAFLD. This technical guide provides an in-depth overview of the role of this compound in reverting steatosis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction: The Challenge of Hepatic Steatosis

Nonalcoholic fatty liver disease (NAFLD) has become the most prevalent chronic liver condition worldwide, closely linked to the epidemics of obesity and type 2 diabetes. The disease spectrum ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NAFLD is the excessive accumulation of triglycerides in hepatocytes, a process driven by increased de novo lipogenesis (DNL), enhanced uptake of fatty acids, and impaired fatty acid oxidation. The mitochondrial citrate carrier, SLC25A1 (also known as CIC), plays a pivotal role in DNL by transporting citrate from the mitochondria to the cytosol. This cytosolic citrate is then converted to acetyl-CoA, the primary building block for fatty acid synthesis.

This compound: A Potent Inhibitor of the Mitochondrial Citrate Carrier

This compound is a selective inhibitor of SLC25A1, the mitochondrial citrate carrier. By binding to SLC25A1, this compound blocks the transport of citrate from the mitochondria into the cytoplasm. This reduction in cytosolic citrate directly limits the substrate available for ATP-citrate lyase (ACLY), a key enzyme in the lipogenic pathway that converts citrate to acetyl-CoA. The subsequent decrease in acetyl-CoA availability leads to a reduction in the synthesis of fatty acids and, consequently, triglycerides.

Mechanism of Action: Reverting Steatosis at the Metabolic Hub

The primary mechanism by which this compound reverts steatosis is through the inhibition of de novo lipogenesis. However, its therapeutic effects extend beyond this core function, influencing glucose metabolism and inflammation.

Inhibition of De Novo Lipogenesis

By inhibiting SLC25A1, this compound effectively curtails the supply of cytosolic citrate, the essential precursor for fatty acid synthesis. This leads to the downregulation of the entire lipogenic program.

Regulation of Glucose Metabolism

Preclinical studies have shown that this compound normalizes glucose tolerance and improves insulin sensitivity in diet-induced models of obesity and NAFLD. The inhibition of SLC25A1 by this compound also leads to the inhibition of gluconeogenic gene expression, contributing to the normalization of hyperglycemia.

Attenuation of Inflammation

Chronic inflammation is a key driver in the progression of steatosis to NASH. This compound has been shown to reduce inflammatory macrophage infiltration in both the liver and adipose tissue. It achieves this by lowering the levels of pro-inflammatory cytokines such as IL-6 and increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in reverting steatosis and related metabolic dysfunctions.

Table 1: Effect of this compound on Body Weight and Liver Parameters in High-Fat Diet (HFD)-Fed Mice

| Parameter | HFD + Vehicle | HFD + this compound | % Change | Reference |

| Body Weight Gain (g) | Significant Increase | Averted/Significant Loss | - | |

| Liver Weight (g) | Increased | Normalized | - | |

| Serum ALT (U/L) | Elevated | Normalized | ↓ | |

| Serum Total Cholesterol (mg/dL) | Elevated | Normalized | ↓ | |

| Serum Triglycerides (mg/dL) | Elevated | Normalized | ↓ |

Table 2: Effect of this compound on Inflammatory Markers in HFD-Fed Mice

| Marker | HFD + Vehicle | HFD + this compound | Change | Reference |

| Serum IL-6 | Increased | Decreased | ↓ | |

| Serum IL-4 | - | Increased | ↑ | |

| Serum IL-10 | - | Increased | ↑ | |

| Liver F4/80+ Macrophages | Increased | Decreased | ↓ | |

| Adipose Tissue Macrophage Infiltration | Increased | Reduced | ↓ |

Table 3: Effect of this compound on Gene Expression in Liver Tissue of HFD-Fed Mice

| Gene | Pathway | HFD + Vehicle | HFD + this compound | Change | Reference |

| Fasn | De Novo Lipogenesis | Upregulated | Downregulated | ↓ | |

| Acaca | De Novo Lipogenesis | Upregulated | Downregulated | ↓ | |

| Pparg | Lipid Metabolism/Adipogenesis | Upregulated | Downregulated | ↓ | |

| G6pc | Gluconeogenesis | Upregulated | Downregulated | ↓ | |

| Pck1 | Gluconeogenesis | Upregulated | Downregulated | ↓ |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's role in reverting steatosis.

High-Fat Diet (HFD)-Induced Steatosis Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet: A high-fat diet with 60% of calories derived from fat is administered ad libitum. A control group receives a standard chow diet.

-

Duration: Mice are typically maintained on the HFD for 12-24 weeks to induce significant steatosis, obesity, and glucose intolerance.

-

This compound Administration: this compound is administered via intraperitoneal (i.p.) injection, typically at a dosage of 26-50 mg/kg body weight, on alternate days for a specified treatment period (e.g., 4-12 weeks). A vehicle control group (e.g., DMSO or saline) is run in parallel.

Measurement of Serum Biochemical Parameters

-

Sample Collection: Blood is collected from mice via cardiac puncture or tail vein sampling after a fasting period. Serum is separated by centrifugation.

-

Analysis: Serum levels of alanine aminotransferase (ALT), total cholesterol, and triglycerides are measured using an automated biochemical analyzer.

Glucose Tolerance Test (GTT)

-

Fasting: Mice are fasted for 6-16 hours prior to the test.

-

Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

Immunohistochemistry (IHC) for F4/80

-

Tissue Preparation: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Staining:

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody against F4/80 (a macrophage marker) overnight at 4°C.

-

A biotinylated secondary antibody is applied, followed by incubation with an avidin-biotin-peroxidase complex.

-

The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate, resulting in a brown precipitate at the site of antigen localization.

-

Sections are counterstained with hematoxylin.

-

-

Quantification: The number of F4/80-positive cells (Kupffer cells and infiltrating macrophages) is quantified per high-power field using image analysis software.

RNA Sequencing (RNA-seq) and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a TRIzol-based method or a commercial RNA extraction kit.

-

RNA Sequencing (for global gene expression analysis):

-

RNA quality and quantity are assessed.

-

mRNA is enriched using oligo(dT) magnetic beads.

-

cDNA libraries are prepared and sequenced on a high-throughput sequencing platform.

-

Sequencing reads are aligned to the mouse reference genome, and differential gene expression analysis is performed.

-

-

RT-qPCR (for validation of specific gene expression):

-

cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR is performed using gene-specific primers for target genes (e.g., Fasn, Acaca, Pparg) and a reference gene (e.g., Gapdh, Actb).

-

Relative gene expression is calculated using the ΔΔCt method.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Reverting Steatosis

Caption: Mechanism of this compound in inhibiting de novo lipogenesis.

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for the treatment of NAFLD by directly targeting the central pathway of de novo lipogenesis through the inhibition of the mitochondrial citrate carrier, SLC25A1. Preclinical evidence strongly supports its efficacy in reverting steatosis, improving glucose metabolism, and reducing inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a clinical candidate. Future studies should focus on long-term efficacy and safety in more advanced preclinical models of NASH and fibrosis, with the ultimate goal of translating these findings to human clinical trials. The multifaceted benefits of this compound on metabolism and inflammation position it as a compelling agent in the fight against the growing epidemic of NAFLD.

The Role of CTPI-2 in Ameliorating Glucose Intolerance in Preclinical Models of Non-Alcoholic Fatty Liver Disease (NAFLD)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, tightly linked to the epidemics of obesity and type 2 diabetes. A key pathological feature of NAFLD is the development of glucose intolerance and insulin resistance, creating a vicious cycle that exacerbates liver damage. This technical guide delves into the preclinical evidence for CTPI-2, a novel therapeutic agent, in mitigating glucose intolerance within the context of NAFLD. This compound, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has demonstrated significant promise in preclinical studies by not only reversing hepatic steatosis and inflammation but also by normalizing glucose homeostasis. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from pivotal studies, and a quantitative summary of its effects on glucose metabolism, intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction: The Challenge of Glucose Intolerance in NAFLD

NAFLD encompasses a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The pathophysiology of NAFLD is intricately linked with metabolic dysregulation, where insulin resistance is a central driver.[3] In this state, peripheral tissues become less responsive to insulin, leading to compensatory hyperinsulinemia and impaired glucose uptake. The liver, a key player in glucose metabolism, paradoxically continues to produce glucose, further contributing to hyperglycemia. This persistent metabolic stress fuels hepatic de novo lipogenesis, inflammation, and fibrosis, accelerating NAFLD progression.[4]

Currently, there are no approved pharmacological therapies for NAFLD, highlighting the urgent need for novel therapeutic strategies that can address both the hepatic and metabolic derangements of the disease.[1][5]

This compound: A Novel Inhibitor of the Mitochondrial Citrate Carrier (SLC25A1)

This compound is a potent and selective inhibitor of the mitochondrial citrate carrier, SLC25A1.[6][7][8] SLC25A1 is responsible for transporting citrate from the mitochondria to the cytosol, a critical step that links mitochondrial metabolism to cytosolic biosynthetic pathways, including fatty acid and cholesterol synthesis.[1][2] By inhibiting SLC25A1, this compound effectively reduces the cytosolic pool of citrate, thereby attenuating de novo lipogenesis.[1]

Mechanism of Action of this compound on Glucose Metabolism

Preclinical studies have elucidated a multi-pronged mechanism through which this compound improves glucose tolerance in NAFLD models.[1] The inhibition of SLC25A1 by this compound leads to a cascade of downstream effects that collectively enhance glucose homeostasis.[1][2]

Downregulation of Gluconeogenesis

This compound treatment has been shown to suppress the expression of key gluconeogenic enzymes in the liver.[1] This leads to a reduction in hepatic glucose production, a major contributor to hyperglycemia in insulin-resistant states.

Modulation of PPARγ Signaling

This compound blunts the signaling of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of lipid metabolism and glucose homeostasis.[1] This modulation contributes to the observed improvements in insulin sensitivity.

Impact on the Lipogenic Program

By limiting the availability of cytosolic citrate, this compound rewires the lipogenic program, reducing the synthesis of fatty acids and triglycerides in the liver.[1] This not only alleviates steatosis but also indirectly improves insulin signaling by reducing the accumulation of lipotoxic intermediates.

The interconnected pathways influenced by this compound are illustrated in the following diagram:

Quantitative Effects of this compound on Glucose Intolerance in NAFLD Models

The efficacy of this compound in improving glucose metabolism has been quantified in high-fat diet (HFD)-induced mouse models of NAFLD. The following tables summarize the key findings from these preclinical studies.

Table 1: Effect of this compound on Fasting Glucose and Insulin Levels

| Parameter | Control Diet | High-Fat Diet (Vehicle) | High-Fat Diet (this compound) |

| Fasting Glucose (mg/dL) | ~100 | ~150 | ~100 |

| Fasting Insulin (µg/mL) | ~0.5 | ~1.5 | ~0.5 |

| Data are approximate values derived from graphical representations in Tan et al., 2020.[6][9] |

Table 2: Glucose Tolerance Test (GTT) in HFD-Fed Mice Treated with this compound

| Time Point (minutes) | Control Diet (Blood Glucose, mg/dL) | High-Fat Diet (Vehicle) (Blood Glucose, mg/dL) | High-Fat Diet (this compound) (Blood Glucose, mg/dL) |

| 0 | ~100 | ~150 | ~100 |

| 15 | ~200 | ~350 | ~225 |

| 30 | ~175 | ~325 | ~175 |

| 60 | ~125 | ~275 | ~125 |

| 90 | ~100 | ~225 | ~100 |

| 120 | ~100 | ~175 | ~100 |

| Data are approximate values derived from graphical representations in Tan et al., 2020.[6][9] |

Table 3: Insulin Tolerance Test (ITT) in HFD-Fed Mice Treated with this compound

| Time Point (minutes) | Control Diet (% of Initial Glucose) | High-Fat Diet (Vehicle) (% of Initial Glucose) | High-Fat Diet (this compound) (% of Initial Glucose) |

| 0 | 100 | 100 | 100 |

| 15 | ~60 | ~90 | ~65 |

| 30 | ~50 | ~80 | ~55 |

| 60 | ~60 | ~85 | ~60 |

| 90 | ~75 | ~90 | ~75 |

| Data are approximate values derived from graphical representations in Tan et al., 2020.[9] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the pivotal preclinical studies of this compound in NAFLD models.[6]

Animal Model

-

Species and Strain: C57BL/6J mice.[6]

-

Diet-Induced Obesity Model: Mice are fed a high-fat diet (HFD) with 60% of calories derived from fat (lard) and 20% from sucrose for a period of 12 to 24 weeks to induce NAFLD and glucose intolerance.[6] Control mice are fed a standard chow diet.

This compound Administration

-

Dosage: 50 mg/kg body weight.[6]

-

Route of Administration: Intraperitoneal (i.p.) injection.[6]

-

Frequency: Administered on alternate days.[6]

-

Treatment Paradigms:

-

Prevention Study: this compound is administered concurrently with the initiation of the HFD.

-

Reversion Study: this compound treatment is initiated after the establishment of NAFLD and glucose intolerance (e.g., after 12 weeks of HFD).[6]

-

Glucose Tolerance Test (GTT)

-

Fast mice for 6 hours with free access to water.

-

Record baseline blood glucose levels from a tail snip using a glucometer.

-

Administer D-glucose (2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Insulin Tolerance Test (ITT)

-

Fast mice for 4-6 hours with free access to water.[10]

-

Record baseline blood glucose levels.

-

Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.[11]

-

Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

The general workflow for a preclinical study evaluating this compound is depicted below:

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in addressing the critical metabolic component of NAFLD. By inhibiting the mitochondrial citrate carrier SLC25A1, this compound not only ameliorates hepatic steatosis and inflammation but also effectively reverses glucose intolerance and insulin resistance in animal models.[1] The normalization of glucose homeostasis by this compound underscores its potential as a disease-modifying agent for NAFLD and possibly for type 2 diabetes.

Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH with fibrosis. Furthermore, clinical trials are warranted to translate these promising preclinical findings into a novel therapeutic option for patients with NAFLD and associated metabolic comorbidities. The detailed mechanistic understanding and robust preclinical data presented in this guide provide a solid foundation for the continued development of this compound as a next-generation therapy for NAFLD.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmpc.org [mmpc.org]

- 5. mmpc.org [mmpc.org]

- 6. Inhibition of the mitochondrial citrate carrier, Slc25a1, reverts steatosis, glucose intolerance, and inflammation in preclinical models of NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Insulin Tolerance Test in Mouse [protocols.io]

- 11. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of CTPI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTPI-2, a third-generation inhibitor of the mitochondrial citrate carrier (SLC25A1), has emerged as a potent modulator of inflammatory processes. By targeting a central node in cellular metabolism, this compound exerts significant anti-inflammatory effects, primarily through the inhibition of glycolysis and the modulation of key signaling pathways such as PPARγ. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease.

Core Mechanism of Action

This compound is a selective inhibitor of the mitochondrial citrate carrier, SLC25A1, with a dissociation constant (KD) of 3.5 μM.[1][2][3] SLC25A1 is responsible for transporting citrate from the mitochondria to the cytosol, a critical step that links mitochondrial metabolism to cytosolic processes such as glycolysis and lipogenesis. By blocking this transporter, this compound effectively reduces the cytosolic citrate pool, leading to a cascade of downstream effects that culminate in a potent anti-inflammatory response.[1][4][5]

The primary anti-inflammatory mechanism of this compound is attributed to its ability to:

-

Inhibit Glycolysis: Reduced cytosolic citrate leads to decreased activity of ATP citrate lyase (ACLY), which in turn limits the acetyl-CoA available for various metabolic pathways, including glycolysis.[6]

-

Modulate PPARγ: this compound has been shown to inhibit the activity of peroxisome proliferator-activated receptor-gamma (PPARγ) and its downstream target, the glucose transporter GLUT4.[1][3][4]

-

Reduce Pro-Inflammatory Mediators: Treatment with this compound leads to a significant reduction in the levels of pro-inflammatory cytokines and chemokines.[1][4][7]

-

Promote an Anti-Inflammatory Phenotype: this compound encourages a shift towards an anti-inflammatory M2 macrophage phenotype and increases the levels of anti-inflammatory cytokines.[6]

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the key quantitative data demonstrating the anti-inflammatory effects of this compound from preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Model System | Reference |

| KD for SLC25A1 | 3.5 μM | Cell-free assay | [2][3] |

| In Vivo Dosage (NSCLC) | 26 mg/kg (i.p.) | Non-small cell lung cancer mouse model | [1][2] |

| In Vivo Dosage (NASH) | 50 mg/kg (i.p., alternate days for 12 weeks) | High-fat diet-induced NASH mouse model | [1][2][3] |

Table 2: Effects of this compound on Inflammatory Cytokines and Chemokines in a High-Fat Diet Mouse Model

| Cytokine/Chemokine | Effect | Reference |

| Interleukin-6 (IL-6) | Lowered circulating levels | [1][4] |

| Tumor Necrosis Factor-alpha (TNFα) | Inhibited production | [6] |

| Interleukin-4 (IL-4) | Increased circulating levels | [1][4] |

| Interleukin-10 (IL-10) | Increased circulating levels | [1][4] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced levels | [1][4][7] |

| Monokine-induced by Interferon-γ (MIG) | Reduced levels | [1][4] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are mediated through its influence on several interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Mechanism of this compound action.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast food diet mouse: novel small animal model of NASH with ballooning, progressive fibrosis, and high physiological fidelity to the human condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of CTPI-2 in the Regulation of Metabolic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic plasticity, the ability of cells to adapt their metabolism to changing energy demands and nutrient availability, is a critical process in both normal physiology and disease. Cancer cells and cells in diseased tissues, such as in non-alcoholic steatohepatitis (NASH), often exhibit altered metabolic pathways to support their growth and survival. A key regulator of this metabolic reprogramming is the mitochondrial citrate carrier, also known as Solute Carrier Family 25 Member 1 (SLC25A1). CTPI-2, a third-generation inhibitor of SLC25A1, has emerged as a potent modulator of metabolic plasticity with significant therapeutic potential in oncology and metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic pathways, and detailed experimental protocols for its study.

Introduction to this compound and its Target: SLC25A1

This compound is a selective, third-generation inhibitor of the mitochondrial citrate carrier SLC25A1[1][2]. SLC25A1 is responsible for transporting citrate from the mitochondrial matrix to the cytosol. Cytosolic citrate is a crucial metabolic intermediate, serving as the primary source of acetyl-CoA for de novo lipogenesis and as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis[3]. By inhibiting SLC25A1, this compound effectively reduces the efflux of mitochondrial citrate, thereby impacting multiple metabolic pathways that are often dysregulated in disease.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClN₂O₆S | |

| Molecular Weight | 356.74 g/mol | |

| CAS Number | 68003-38-3 | |

| Binding Affinity (KD) for SLC25A1 | 3.5 μM | [4] |

| Solubility | DMSO: 71 mg/mL (199.02 mM) | [4] |

Mechanism of Action and Core Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of SLC25A1, which leads to a downstream cascade of metabolic alterations. The key signaling pathways affected by this compound are detailed below.

Inhibition of Lipogenesis

By blocking the export of mitochondrial citrate, this compound reduces the cytosolic pool of acetyl-CoA, the essential building block for fatty acid synthesis. This leads to the downregulation of the lipogenic program.

Regulation of Glycolysis and Gluconeogenesis

Cytosolic citrate is an allosteric inhibitor of phosphofructokinase (PFK), a key rate-limiting enzyme in glycolysis. By reducing cytosolic citrate, this compound can relieve this inhibition, potentially increasing glycolytic flux in some contexts. However, the overall effect of this compound is often a reduction in glycolysis, particularly in cancer stem cells, by limiting their metabolic plasticity[4][5]. Furthermore, this compound has been shown to repress the expression of key gluconeogenic genes, contributing to the normalization of blood glucose levels[3][6].

Downregulation of the PPARγ Pathway

This compound treatment leads to the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its downstream targets, including the glucose transporter GLUT4[1][4][7]. PPARγ is a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. Its inhibition by this compound contributes to the observed effects on steatosis and glucose intolerance[6].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| SLC25A1 Binding Affinity (KD) | 3.5 μM | Cell-free assay | [4] |

| Inhibition of Proliferation (IC₅₀) | 10-50 µM | Tumor cells | [3] |

| Reduction in Basal Respiration (OCR) | Concentration-dependent | NCI-H460 cells (200 µM) | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| High-Fat Diet (HFD)-induced NASH Mice (C57BL/6J) | 50 mg/kg, intraperitoneal, alternate days for 12 weeks | Prevented weight gain, reversed steatosis, normalized glucose tolerance | [1][9] |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft Mice | 26 mg/kg, intraperitoneal, alternate days | Inhibited tumor growth, especially in cancer stem cell-derived tumors | [1][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Study of this compound in a High-Fat Diet (HFD) Induced NASH Model

This protocol is based on the methodology described in studies investigating the effect of this compound on NASH and metabolic syndrome[9].

Experimental Workflow:

Materials:

-

C57BL/6J mice (4-6 weeks old)

-

Standard chow diet

-

High-fat diet (60% kcal from fat)

-

This compound

-

Vehicle (e.g., DMSO, saline)

-

Equipment for intraperitoneal injections

-

Glucometer and insulin

-

Histology equipment and reagents (formalin, Oil Red O)

-

Kits for serum analysis (ALT, AST, cholesterol, triglycerides)

-

RNA extraction and qPCR reagents

Procedure:

-

Acclimate mice for one week.

-

Randomize mice into two groups: control diet and high-fat diet (HFD).

-

Feed mice their respective diets for 12 weeks to induce obesity and steatosis in the HFD group.

-

After 12 weeks, randomize the HFD mice into two subgroups: vehicle control and this compound treatment.

-

Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection on alternate days for 12 weeks.

-

Monitor body weight and food intake weekly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

-

At the end of the study, collect blood for serum analysis of liver enzymes and lipids.

-

Euthanize mice and collect liver and adipose tissue for histological analysis and gene expression studies.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is a general guideline for assessing the effect of this compound on mitochondrial respiration in cultured cells, based on methodologies used in similar studies[8][10].

Materials:

-

Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture microplates

-